Azido-PEG5-CH2CO2-PFP: A Comprehensive Technical Guide for Bioconjugation and Proteolysis-Targeting Chimera (PROTAC) Synthesis
Azido-PEG5-CH2CO2-PFP: A Comprehensive Technical Guide for Bioconjugation and Proteolysis-Targeting Chimera (PROTAC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG5-CH2CO2-PFP is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and targeted protein degradation. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use. The molecule features a pentafluorophenyl (PFP) ester for amine conjugation, a flexible 5-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group for "click" chemistry reactions. This dual functionality allows for the precise and efficient linkage of diverse molecular entities, making it a valuable tool in the development of complex biomolecules and therapeutic agents such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Introduction
Azido-PEG5-CH2CO2-PFP is a versatile chemical linker designed for covalent conjugation reactions. Its structure is comprised of three key functional components:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive functional group that readily reacts with primary and secondary amines (e.g., on proteins, peptides, or small molecules) to form stable amide bonds. PFP esters are known for their high reactivity and increased resistance to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation in aqueous buffers.[1][2][3][4]
-
Polyethylene Glycol (PEG) Spacer (PEG5): A five-unit PEG chain that serves as a flexible, hydrophilic linker. The PEG spacer enhances the water solubility of the molecule and its conjugates, reduces aggregation, and can improve the pharmacokinetic properties of resulting bioconjugates.[5][6][7] The length of the PEG linker is a critical parameter in applications like PROTACs, as it dictates the spatial orientation of the linked molecules.[5][8]
-
Azide Group (N₃): A functional group that is a key component in "click chemistry" reactions.[9] It can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes (e.g., DBCO, BCN), forming a stable triazole linkage.[9][10][11] These reactions are bio-orthogonal, meaning they do not interfere with native biological functional groups.[10]
This unique combination of reactive groups makes Azido-PEG5-CH2CO2-PFP an ideal reagent for the modular synthesis of complex molecular architectures.
Physicochemical and Quantitative Data
A summary of the key quantitative and physical properties of Azido-PEG5-CH2CO2-PFP is presented in Table 1. This data is essential for accurate experimental design, including molar calculations and storage considerations.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₂₂F₅N₃O₇ | [12][13] |
| Molecular Weight | 487.4 g/mol | [12][13][14] |
| CAS Number | 2144777-92-2 | [12][13] |
| Purity | ≥95% - 98% | [12][14] |
| Appearance | Not specified (typically a solid or oil) | |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [2][15] |
| Storage Conditions | -20°C, stored with desiccant | [12] |
Core Applications and Methodologies
Azido-PEG5-CH2CO2-PFP is primarily utilized in two key areas: general bioconjugation and the synthesis of PROTACs.
Bioconjugation via PFP Ester and Click Chemistry
The bifunctional nature of this linker allows for a two-step sequential conjugation strategy. First, a molecule containing a primary amine is reacted with the PFP ester. Following this, the azide group on the newly formed conjugate can be reacted with an alkyne-containing molecule via click chemistry. This approach is widely used for labeling proteins, attaching drugs to antibodies, and modifying surfaces.
Synthesis of PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[7][8][9] Azido-PEG5-CH2CO2-PFP serves as a flexible linker connecting the target protein ligand to the E3 ligase ligand. The modular synthesis of PROTACs often involves synthesizing or obtaining the two ligands with complementary functional groups (e.g., an amine and an alkyne) and then using the linker to conjugate them.[16] The PEG component of the linker can enhance the solubility and cell permeability of the final PROTAC molecule.[5][6]
Experimental Protocols
The following sections provide detailed methodologies for the two primary reaction types involving Azido-PEG5-CH2CO2-PFP.
Protocol for Amine Conjugation via PFP Ester
This protocol describes the conjugation of the PFP ester moiety of Azido-PEG5-CH2CO2-PFP to a primary amine-containing molecule, such as a protein or peptide.
Materials:
-
Azido-PEG5-CH2CO2-PFP
-
Amine-containing molecule (e.g., protein, peptide)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2-8.5)[2][17]
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)[2][15]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of Azido-PEG5-CH2CO2-PFP to room temperature before opening to prevent moisture condensation.[2][15]
-
Immediately before use, prepare a stock solution of Azido-PEG5-CH2CO2-PFP in anhydrous DMSO or DMF (e.g., 10-100 mM). Do not store the stock solution as PFP esters are susceptible to hydrolysis.[2][15][18]
-
Prepare a solution of the amine-containing molecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).[1]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the Azido-PEG5-CH2CO2-PFP stock solution to the solution of the amine-containing molecule.[1] The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility.[17]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[17][18] Reaction times and temperature may need to be optimized for specific applications.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubating for 30 minutes at room temperature.
-
Remove unreacted Azido-PEG5-CH2CO2-PFP and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[1][2]
-
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide-functionalized molecule (from section 4.1) to a terminal alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)[11]
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)[19]
-
Copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), solution (e.g., 50 mM in water)[11][19]
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer.
-
-
Catalyst Premix:
-
Conjugation Reaction:
-
To the solution containing the azide and alkyne molecules, add the catalyst premix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical molar ratio is 1 equivalent of azide, 1.2 equivalents of alkyne, with the catalyst and reducing agent in excess.[11]
-
Incubate the reaction at room temperature for 1-12 hours, protected from light.[11] Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using a suitable chromatography method (e.g., size-exclusion, affinity, or reverse-phase chromatography) to remove the copper catalyst, excess reagents, and byproducts.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for biological systems where copper toxicity is a concern.
Materials:
-
Azide-functionalized molecule
-
Cyclooctyne-containing molecule (e.g., DBCO- or BCN-functionalized)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized molecule and the cyclooctyne-containing molecule in the reaction buffer.
-
-
Conjugation Reaction:
-
Combine the azide- and cyclooctyne-containing molecules in the reaction buffer. A 1:1 to 1:1.5 molar ratio is typically used.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific cyclooctyne (B158145) used.[10]
-
-
Purification:
-
Purify the conjugate using an appropriate method as described for the CuAAC reaction.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key processes involving Azido-PEG5-CH2CO2-PFP.
Caption: Sequential bioconjugation workflow using Azido-PEG5-CH2CO2-PFP.
Caption: Logical relationship of the functional groups of Azido-PEG5-CH2CO2-PFP.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Conclusion
Azido-PEG5-CH2CO2-PFP is a powerful and versatile heterobifunctional linker that facilitates the efficient and modular construction of complex bioconjugates and therapeutic agents. Its PFP ester provides a stable and hydrolysis-resistant means of conjugating to amines, while the azide group allows for highly specific and bio-orthogonal "click" chemistry reactions. The inclusion of a hydrophilic PEG spacer further enhances its utility, particularly in the development of PROTACs where solubility and linker length are critical for efficacy. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for researchers aiming to leverage the capabilities of this important chemical tool in their drug discovery and development efforts.
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- 9. medchemexpress.com [medchemexpress.com]
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- 12. Azido-PEG5-CH2CO2-PFP, 2144777-92-2 | BroadPharm [broadpharm.com]
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- 14. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
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